REACTION_SMILES
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[CH3:1][C:2]1([CH2:15][OH:16])[O:3][CH2:4][CH2:5][C:6]2=[C:7]1[CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][c:14]12.[CH3:42][S:43]([CH3:44])=[O:45].[CH3:46][OH:47].[OH2:48].[OH:17][C:18]([C:19]([F:20])([F:21])[F:22])=[O:23].[OH:30][C:31]([C:32](=[O:33])[OH:34])=[O:35].[cH:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1.[cH:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1>>[CH3:1][C:2]1([CH:15]=[O:16])[O:3][CH2:4][CH2:5][C:6]2=[C:7]1[CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][c:14]12
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Name
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CC1(CO)OCCC2=C1Cc1ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(CO)OCCC2=C1Cc1ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CC1(C=O)OCCC2=C1Cc1ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |